molecular formula C6H5Cl2NS B13035651 2,4-Dichloro-6-(methylsulfanyl)pyridine CAS No. 86634-72-2

2,4-Dichloro-6-(methylsulfanyl)pyridine

Cat. No.: B13035651
CAS No.: 86634-72-2
M. Wt: 194.08 g/mol
InChI Key: WLOXAKFUHIDHIM-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis

Halogenated pyridine frameworks are fundamental building blocks in synthetic organic chemistry, prized for their versatility and utility in constructing complex molecular architectures. researchgate.netnih.gov The presence of halogen atoms on the pyridine ring serves multiple purposes. Firstly, halogens act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates. Secondly, the carbon-halogen bond is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

The electron-withdrawing nature of halogens deactivates the pyridine ring towards electrophilic aromatic substitution, but it also facilitates nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. pearson.com This predictable reactivity makes halopyridines essential intermediates in the synthesis of a multitude of commercially important products. Their scaffolds are integral to numerous pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs, as well as a significant portion of modern agrochemicals like herbicides, fungicides, and insecticides. researchgate.netnih.govrsc.org The strategic placement of halogens allows chemists to fine-tune the electronic and steric properties of molecules, which is critical for optimizing biological activity and pharmacokinetic profiles. nih.gov

Overview of Previous Research on Related Dichloropyridine and Methylsulfanyl-Containing Heterocyclic Derivatives

The chemical literature contains extensive research on dichlorinated heterocyclic systems, which serve as precursors to a wide range of functionalized molecules. Dichloropyridines, for instance, are common starting materials. Studies on the reactivity of 2,6-dichloropyridine (B45657) have shown its utility in synthesizing precursors for antibiotics and antifungal agents. acs.org The differential reactivity of the chlorine atoms in dichlorinated systems often allows for sequential and selective functionalization. For example, microwave-assisted amination reactions of 2,6-dibromopyridine (B144722) have been optimized to achieve either mono- or di-substitution, highlighting the controlled reactivity of these dihalogenated scaffolds. acs.org

Similarly, research into dichlorinated pyrimidines, such as 2,4-dichloro-6-methylpyrimidine (B20014) and 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), reveals their role as versatile electrophiles. researchgate.netsigmaaldrich.com In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, studies have demonstrated chemoselective SNAr reactions where different nucleophiles can displace either a chloride or the methylsulfonyl group, depending on the reaction conditions and the nature of the nucleophile. researchgate.net This controlled selectivity is invaluable for building molecular complexity in a divergent manner.

The incorporation of a methylsulfanyl (or methylthio) group into heterocyclic rings is also of significant interest in medicinal and materials chemistry. biosynth.comvulcanchem.com Sulfur-containing heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The methylsulfanyl group can influence a molecule's lipophilicity and metabolic stability, and the sulfur atom can participate in key binding interactions with biological targets, such as metal chelation or hydrogen bonding. Research on compounds like 4-(methylsulfanyl)pyridine has highlighted their use as ligands in coordination chemistry. biosynth.com The combination of a dichlorinated pyridine core with a methylsulfanyl substituent, as seen in 2,4-dichloro-6-(methylsulfanyl)pyridine, therefore represents a convergence of two synthetically and functionally important motifs.

Fundamental Structural and Electronic Features of this compound Relevant to Research Inquiry

While specific experimental structural data for this compound is not extensively documented in the surveyed literature, its fundamental properties can be inferred from its constituent functional groups and analysis of closely related analogs. The molecule combines an electron-deficient pyridine ring with two strongly electron-withdrawing chlorine atoms and a methylsulfanyl group.

Interactive Data Table: Predicted Properties of this compound

Property Value/Description Source/Method
IUPAC Name This compound ---
CAS Number 86634-72-2 chemsrc.com
Molecular Formula C₆H₅Cl₂NS Calculated
Molecular Weight 194.08 g/mol Calculated

| Structure | A pyridine ring substituted with chlorine at positions 2 and 4, and a methylsulfanyl (-SCH₃) group at position 6. | --- |

The structural and electronic characteristics of the molecule are dictated by the interplay of these substituents:

Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a permanent dipole and making the ring generally electron-deficient. This intrinsic property makes the ring less reactive toward electrophiles compared to benzene (B151609) but more susceptible to nucleophilic attack. pearson.com

Chloro Substituents: The two chlorine atoms at the C2 and C4 positions exert strong inductive electron-withdrawing effects, further depleting the electron density of the pyridine ring. This significantly enhances the electrophilicity of the carbon atoms in the ring, particularly the remaining unsubstituted C3 and C5 positions, making them susceptible to nucleophilic attack. While halogens can also exert a resonance-based electron-donating effect, the inductive effect typically dominates for chlorine on a pyridine ring. nih.gov

Computational and spectroscopic studies on other substituted pyridines show that the nature and position of substituents strongly impact the geometry, electronic structure, and vibrational characteristics of the ring. rsc.orgcdnsciencepub.com For this compound, the combined electron-withdrawing power of the chloro groups is expected to make the chlorine at C4 particularly labile towards nucleophilic displacement, followed by the chlorine at C2. The methylsulfanyl group at C6 provides an additional site that could potentially be oxidized or targeted in synthetic modifications. This trifunctionalized scaffold presents a platform for diverse chemical transformations, making it a molecule of significant interest for synthetic and medicinal chemistry research.

Properties

CAS No.

86634-72-2

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

2,4-dichloro-6-methylsulfanylpyridine

InChI

InChI=1S/C6H5Cl2NS/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3

InChI Key

WLOXAKFUHIDHIM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2,4 Dichloro 6 Methylsulfanyl Pyridine and Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Core Incorporating Halogen and Methylsulfanyl Moieties

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a flexible approach to introduce desired substitution patterns from the outset. While often more step-intensive than functionalizing a pre-existing ring, these methods provide fundamental control over substituent placement. For a target like 2,4-dichloro-6-(methylsulfanyl)pyridine, this would involve cyclization strategies that incorporate the required fragments. A representative, though not exhaustive, approach could be envisioned through modifications of established pyridine syntheses, such as the Hantzsch synthesis or related condensation reactions, using precursors already bearing the methylsulfanyl group. orgsyn.org

Directed halogenation is a critical step in pyridine chemistry. chemrxiv.orgresearchgate.net For a de novo strategy, it might be preferable to introduce the chloro atoms after the ring has been formed to avoid interfering with the cyclization chemistry. If a precursor such as 6-(methylsulfanyl)pyridin-2,4-diol were synthesized, it could be converted to the target dichloropyridine. The classic method for such a transformation involves treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. google.com This reaction proceeds by converting the hydroxyl groups (which exist in tautomeric equilibrium with their pyridone forms) into chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichlorinated aromatic product.

Modern methods for direct C-H halogenation of the pyridine ring have also been developed, although these are typically more effective for less substituted pyridines. researchgate.netorganic-chemistry.org These strategies can involve metalation-trapping sequences or the use of specially designed phosphine (B1218219) reagents to achieve high regioselectivity. organic-chemistry.org

The introduction of the methylsulfanyl moiety is typically accomplished via a thiolation reaction. In a de novo synthesis, one could employ a building block that already contains the C-S-CH₃ unit. Alternatively, if a precursor with a suitable leaving group (e.g., a halo- or hydroxypyridine) is formed, the methylsulfanyl group can be introduced via nucleophilic substitution. This is commonly achieved by reacting the substrate with sodium thiomethoxide (NaSMe) or by using methanethiol (B179389) in the presence of a base. These sulfur nucleophiles readily displace leaving groups on the electron-deficient pyridine ring.

Transformations from Precursor Molecules for Targeted Derivatization

The most direct and industrially scalable routes to this compound typically involve the modification of a readily available, pre-formed pyridine precursor. This approach leverages the inherent reactivity of polychlorinated pyridines.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor heteroaromatics like pyridine. nih.govmasterorganicchemistry.com The synthesis of this compound is efficiently achieved starting from the common precursor, 2,4,6-trichloropyridine (B96486).

The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions by the electron-withdrawing effect of the ring nitrogen and the chloro substituents. In practice, the C4 position is often the most kinetically favored site for the initial substitution, followed by the C2 and C6 positions. This regioselectivity allows for a controlled, stepwise functionalization.

The reaction of 2,4,6-trichloropyridine with one equivalent of a sulfur nucleophile, such as sodium thiomethoxide, selectively displaces the chloride at the C4 position. This selectivity is analogous to the observed reaction between 2,4,6-trichloropyridine and sodium methoxide, which yields 2,6-dichloro-4-methoxy-pyridine with high efficiency. chemicalbook.com The resulting this compound retains two chloro-substituents that can be used for subsequent diversification reactions.

Table 1: Selective Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyridine

PrecursorReagent (1 equiv.)Typical SolventProductReference
2,4,6-TrichloropyridineSodium Thiomethoxide (NaSMe)DMF, THF, or MethanolThis compoundAnalogous to chemicalbook.com
2,4,6-TrichloropyridineSodium Methoxide (NaOMe)DMF / Methanol2,6-Dichloro-4-methoxypyridine chemicalbook.com

The methylsulfanyl group is not merely a placeholder; it is a versatile functional handle that can be transformed to modulate the electronic properties of the pyridine ring. The sulfur atom can be readily oxidized to higher oxidation states.

The oxidation of the sulfide (B99878) (methylsulfanyl) group to a sulfoxide (B87167) (methylsulfinyl) or a sulfone (methylsulfonyl) is a synthetically valuable transformation. The electron-withdrawing character increases significantly from sulfide to sulfoxide to sulfone, which in turn further activates the pyridine ring for subsequent nucleophilic substitutions.

Controlled oxidation is key to selectively obtaining either the sulfoxide or the sulfone. organic-chemistry.org

To obtain the sulfoxide (2,4-dichloro-6-(methylsulfinyl)pyridine): Milder, more controlled oxidizing conditions are required. A common method involves using one equivalent of an oxidizing agent. Hydrogen peroxide can be used, often in conjunction with a catalyst or a specific solvent system to prevent over-oxidation. nih.gov For example, N-chlorosuccinimide (NCS) has been shown to selectively oxidize thioethers to sulfoxides without significant formation of the sulfone. researchgate.net An organocatalytic system using 2,2,2-trifluoroacetophenone (B138007) and H₂O₂ in a buffered solution is also highly effective for selective sulfoxidation. organic-chemistry.org

To obtain the sulfone (2,4-dichloro-6-(methylsulfonyl)pyridine): Stronger oxidizing conditions or an excess of the oxidant are employed. Using approximately two or more equivalents of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) typically ensures complete oxidation to the sulfone. organic-chemistry.org The organocatalytic system with 2,2,2-trifluoroacetophenone and H₂O₂ can be driven to produce the sulfone by adding acetonitrile (B52724) as a co-solvent, which shifts the reaction equilibrium towards the higher oxidation state. organic-chemistry.org The resulting methylsulfonyl group is an excellent leaving group in SNAr reactions, often more reactive than chloride, providing another avenue for derivatization. researchgate.net

Table 2: Controlled Oxidation of this compound

SubstrateOxidizing SystemKey ConditionsMajor ProductReference
This compoundH₂O₂ / Acetic Acid1 equivalent H₂O₂, Room Temp2,4-Dichloro-6-(methylsulfinyl)pyridine nih.gov
This compoundm-CPBA>2 equivalents, CH₂Cl₂2,4-Dichloro-6-(methylsulfonyl)pyridine organic-chemistry.org
This compoundH₂O₂ / 2,2,2-Trifluoroacetophenone (cat.)Aqueous Buffer2,4-Dichloro-6-(methylsulfinyl)pyridine organic-chemistry.org
This compoundH₂O₂ / 2,2,2-Trifluoroacetophenone (cat.)Acetonitrile (co-solvent)2,4-Dichloro-6-(methylsulfonyl)pyridine organic-chemistry.org

Functional Group Interconversions Involving the Methylsulfanyl Moiety

Reductive Pathways for Chlorine Removal or Methylsulfanyl Modification

The selective removal of chlorine atoms or modification of the methylsulfanyl group in this compound represents a critical aspect of its synthetic utility, enabling the generation of a diverse array of analogues. Reductive dehalogenation offers a powerful tool for systematically accessing less chlorinated pyridine scaffolds. Common strategies involve catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The reaction conditions, including solvent, temperature, and pressure, can be fine-tuned to control the extent of dechlorination, potentially allowing for the selective removal of one chlorine atom over the other.

Another significant reductive transformation involves the modification of the methylsulfanyl group. This can be achieved through various reductive methods, including treatment with reducing agents like Raney nickel. This process can lead to the complete removal of the methylsulfanyl group, yielding the corresponding desulfurized pyridine derivative. Such transformations are invaluable for creating pyridine cores with different substitution patterns, which are essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Advanced Synthetic Techniques and Catalysis in the Synthesis of this compound

The synthesis and functionalization of this compound have been significantly advanced through the adoption of modern synthetic techniques, including transition metal-catalyzed cross-coupling reactions and microwave-assisted protocols. These methods offer enhanced efficiency, selectivity, and reaction rates compared to traditional approaches.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the diversification of the this compound core. mdpi-res.com The two chlorine atoms at the C2 and C4 positions, along with the methylsulfanyl group at C6, provide multiple handles for selective functionalization. Palladium and nickel catalysts are prominently used in these transformations. mdpi-res.comnih.gov

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of carbon-carbon bonds by coupling the dichloropyridine with boronic acids or their esters. nih.gov The selectivity of the reaction, determining which chlorine atom is substituted, can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of sterically hindered phosphine ligands can direct the coupling to the less hindered C4 position. nsf.gov

Heck Coupling: This reaction facilitates the introduction of alkenyl groups by coupling with alkenes. The Mizoroki-Heck reaction, a palladium-catalyzed process, is a common variant used for this purpose. umb.edu

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling, which typically uses a palladium catalyst and a copper(I) co-catalyst, is the method of choice. umb.edu This reaction is instrumental in creating extended π-systems, which are of interest in materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the chloro-substituted positions.

Kumada Coupling: This nickel-catalyzed reaction utilizes Grignard reagents for the formation of carbon-carbon bonds and offers a cost-effective alternative to palladium-based methods. umb.edu

The strategic application of these coupling reactions allows for the sequential and selective functionalization of the this compound scaffold, leading to a vast library of derivatives with tailored electronic and steric properties. A detailed study on nickel phosphine catalysts has shown that ligand structure and solvent are critical factors in achieving selective monoarylation of dichloropyridines. nih.gov Specifically, the combination of diphenylmethylphosphine (PPh₂Me) as the ligand and acetonitrile (MeCN) as the solvent was found to be optimal for the selective monoarylation of various dichloropyridines with aryl boronic acids. nih.gov

Table 1: Transition Metal-Catalyzed Reactions for Diversification of Dichloropyridines

Coupling ReactionCatalyst/ReagentsBond FormedReference
Suzuki-MiyauraPd or Ni catalyst, Boronic acid/esterC-C nih.gov
HeckPd catalyst, AlkenesC-C (alkenyl) umb.edu
SonogashiraPd catalyst, Cu(I) co-catalyst, Terminal alkyneC-C (alkynyl) umb.edu
Buchwald-HartwigPd catalyst, AmineC-N
KumadaNi catalyst, Grignard reagentC-C umb.edu

This table is generated based on common applications of these reactions and may not reflect specific examples for this compound without direct literature evidence.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and its application in the synthesis and modification of heterocyclic compounds like this compound is increasingly prevalent. organic-chemistry.orgyoungin.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. organic-chemistry.orgdavidpublisher.comresearchgate.net

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can be particularly advantageous for sluggish reactions or those requiring high temperatures.

In the context of synthesizing pyridine derivatives, microwave-assisted protocols have been successfully applied to various reaction types, including:

Cyclization and Annulation Reactions: The formation of the pyridine ring itself or the fusion of other rings onto the pyridine core can be significantly expedited. acs.orgeurekaselect.com

Cross-Coupling Reactions: Microwave heating can enhance the efficiency of the transition metal-catalyzed coupling reactions discussed previously, often allowing for lower catalyst loadings and shorter reaction times. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloro substituents on the pyridine ring by various nucleophiles can be accelerated under microwave conditions.

The use of microwave-assisted synthesis not only improves the efficiency of individual synthetic steps but also aligns with the principles of green chemistry by reducing energy consumption and reaction times. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Pyridine Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Hours to DaysMinutes organic-chemistry.orgdavidpublisher.comresearchgate.net
Temperature Often requires high reflux temperaturesCan reach high temperatures rapidly and uniformly researchgate.net
Yield Variable, often lowerGenerally higher organic-chemistry.org
Purity May require extensive purificationOften results in cleaner reaction profiles researchgate.net
Energy Consumption HigherLower organic-chemistry.org

This table provides a general comparison based on literature for pyridine synthesis and highlights the typical advantages of microwave irradiation.

Reactivity Profiles and Mechanistic Investigations of 2,4 Dichloro 6 Methylsulfanyl Pyridine

Nucleophilic Reactivity of the Chlorine Substituents

The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. uci.edu The chlorine atoms at the C2 and C4 positions of 2,4-dichloro-6-(methylsulfanyl)pyridine are potential leaving groups in such reactions.

Regioselectivity in Amination Reactions

The reaction of dichlorinated pyridines and related heterocycles with amines is a common method for the synthesis of aminopyridine derivatives. The position of substitution is dictated by the electronic and steric effects of the substituents on the ring. In the case of this compound, nucleophilic attack by an amine can theoretically occur at either the C2 or C4 position.

While specific studies on the amination of this compound are not extensively documented, the regioselectivity can be inferred from the behavior of analogous compounds like 2,4-dichloropyrimidines and 2,6-dichloropyridines. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, there is a strong preference for substitution at the C4 position. googleapis.com This regioselectivity is often attributed to the formation of a more stable Meisenheimer intermediate where the negative charge is delocalized by the ring nitrogen and the substituents.

Similarly, studies on 3-substituted 2,6-dichloropyridines have shown that the site of nucleophilic attack can be influenced by the nature of the substituent at the 3-position. researchgate.net In the context of this compound, the methylsulfanyl group at C6 is expected to influence the electrophilicity of the C2 and C4 positions. The electron-donating nature of the methylsulfanyl group could potentially modulate the reactivity at the adjacent C2 and the para C4 position. However, the inherent higher electrophilicity of the 4-position in pyridine derivatives often directs the nucleophilic attack to this site. pearson.com

Table 1: Regioselectivity in Amination of Related Dichloro-Heterocycles

SubstrateNucleophilePosition of SubstitutionReference
6-Aryl-2,4-dichloropyrimidineSecondary AminesC4 googleapis.com
2,6-Dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineC2 or C6 (solvent dependent) researchgate.net
2,4-DichloronitrobenzeneAlkoxidesC4 justia.com

This table presents data from analogous compounds to infer the potential reactivity of this compound.

Reactions with Oxygen and Sulfur Nucleophiles

The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, would be expected to yield methoxy-substituted pyridines. Based on studies with 2,6-dichloropyridine (B45657), regioselective substitution at the alpha-position (C2 or C6) can be achieved. justia.com For this compound, substitution would likely occur preferentially at the C4 position due to electronic activation, leading to the formation of 4-alkoxy-2-chloro-6-(methylsulfanyl)pyridine.

Reactions with sulfur nucleophiles, such as thiols or sodium hydrosulfide, would lead to the corresponding thioether or thiol derivatives. The regioselectivity of these reactions is expected to follow similar principles to those observed in amination and alkoxylation reactions.

Reactivity at the Methylsulfanyl Moiety

The methylsulfanyl group (-SMe) is another reactive site in the molecule, susceptible to both electrophilic attack and cleavage reactions.

Electrophilic Attacks and Subsequent Substitutions

The sulfur atom of the methylsulfanyl group possesses a lone pair of electrons, making it susceptible to electrophilic attack. Oxidation of the thioether is a common transformation. For example, treatment with an oxidizing agent like a peroxy acid (e.g., m-CPBA) would convert the methylsulfanyl group into a methylsulfinyl (-S(O)Me) or, with a stronger oxidant or excess reagent, a methylsulfonyl (-S(O)₂Me) group.

The resulting methylsulfonyl group is a much stronger electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. In the analogous compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the methylsulfonyl group is selectively displaced by primary aliphatic amines. nih.govnih.gov This suggests that oxidation of this compound to 2,4-dichloro-6-(methylsulfonyl)pyridine would provide a substrate where the C6 position becomes highly activated for nucleophilic attack.

Cleavage and Derivatization Reactions of the Thioether Linkage

Interplay of Substituent Effects (Halogen and Methylsulfanyl) on Pyridine Ring Reactivity

Chlorine Substituents : The two chlorine atoms are electron-withdrawing through induction and weakly deactivating. They activate the positions they are attached to (C2 and C4) for nucleophilic attack.

Methylsulfanyl Group : The methylsulfanyl group is considered to be a weak activating group in electrophilic aromatic substitution due to its ability to donate electron density through resonance. However, in the context of nucleophilic aromatic substitution on an already electron-deficient pyridine ring, its effect is more complex. It can influence the relative electrophilicity of the C2 and C4 positions.

The pyridine nitrogen itself is a strong electron-withdrawing group, which significantly lowers the electron density of the entire ring, making it more susceptible to nucleophilic attack compared to benzene (B151609). uci.edu The combined deactivating effect of the ring nitrogen and the two chlorine atoms makes the SNAr reactions the most prominent feature of this compound's reactivity.

The regioselectivity of nucleophilic attack is a fine balance between the activating effects of the ring nitrogen on the ortho (C2, C6) and para (C4) positions and the electronic influence of the substituents. For this compound, the C4 position is para to the ring nitrogen, and the C2 position is ortho, both of which are highly activated. The methylsulfanyl group at C6 will have a more pronounced electronic effect on the adjacent C2 position. However, nucleophilic attack at C4 is often favored in 4-halopyridines.

Upon oxidation of the methylsulfanyl group to a methylsulfonyl group, the C6 position becomes highly electrophilic, potentially competing with or even surpassing the reactivity of the C2 and C4 chloro-substituted positions towards nucleophiles. nih.govnih.gov

Computational and Experimental Mechanistic Studies of Reaction Pathways

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (S_NAr), a cornerstone of heterocyclic chemistry. The positions of the chloro- and methylsulfanyl substituents on the pyridine ring dictate the molecule's electrophilic character and the regioselectivity of its reactions. Mechanistic investigations, both computational and experimental, are crucial for understanding and predicting the behavior of this compound in chemical transformations.

Theoretical Framework: Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring is inherently electron-deficient compared to benzene, due to the presence of the electronegative nitrogen atom. This deficiency is not uniform across the ring; the nitrogen atom exerts a strong electron-withdrawing effect, particularly at the α (2 and 6) and γ (4) positions. Consequently, these positions are activated towards attack by nucleophiles.

Nucleophilic aromatic substitution on pyridine derivatives typically proceeds through a two-step addition-elimination mechanism. quimicaorganica.org The initial, and often rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For substitutions at the 2- and 4-positions of a pyridine ring, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comvaia.com This is not possible for attack at the 3-position, making it much less favorable. stackexchange.com

In the case of this compound, both the C2 and C4 positions are substituted with good leaving groups (chloride) and are electronically activated by the ring nitrogen. This sets the stage for competitive nucleophilic substitution at these two sites. The presence of the methylsulfanyl group at C6 further modulates the electronic properties of the ring.

Computational Insights: Frontier Molecular Orbital (FMO) Theory

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to probe the reaction pathways of molecules like this compound. A key concept in this area is Frontier Molecular Orbital (FMO) theory, which posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

For a nucleophilic attack on an electrophilic aromatic ring, the crucial interaction is between the HOMO of the nucleophile and the LUMO of the electrophile. The energy of the LUMO and the spatial distribution of its lobes are predictive of the molecule's reactivity and the site of attack. A lower LUMO energy indicates a more electrophilic molecule, more susceptible to nucleophilic attack. The largest lobes of the LUMO are typically located on the most electrophilic atoms, indicating the preferred sites for nucleophilic substitution. youtube.com

In substituted chloropyridines and related chlorodiazines, it has been shown that selecting the appropriate frontier orbital (sometimes LUMO+1 instead of LUMO) is critical for accurately correlating with experimentally observed reactivity trends. wikipedia.org For this compound, a computational analysis would involve calculating the energies and visualizing the lobes of the LUMO and LUMO+1. This would reveal the relative electrophilicity of the C2 and C4 positions. It is expected that the LUMO would have significant lobes on both C2 and C4, and the relative magnitudes of these lobes, along with the calculated partial positive charges on these carbons, would indicate the most likely site for initial nucleophilic attack.

Studies on the related molecule 4,6-dichloro-5-nitrobenzofuroxan have successfully used DFT calculations of Mulliken partial charges to explain the regioselectivity of nucleophilic substitution, with the attack occurring at the carbon atom bearing the largest positive charge. guidechem.com A similar computational approach for this compound would provide valuable mechanistic predictions.

Experimental Mechanistic Elucidation

Experimental studies are essential to validate theoretical predictions and to fully characterize the reaction pathways. Key experimental approaches include kinetic studies and product analysis under various reaction conditions.

Product Analysis and Regioselectivity: Careful analysis of reaction products is fundamental to understanding the mechanistic pathways. In the reaction of this compound with a nucleophile, the primary question is the regioselectivity of the substitution. Does the nucleophile replace the chloride at C2 or C4?

Research on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines provides a relevant model. thieme-connect.comresearchgate.net In that system, the selectivity of the substitution (at a chloro- or methylsulfonyl-substituted position) was found to be highly dependent on the nature of the amine and the basicity of the reaction medium. For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displaced the chloride, whereas deprotonated anilines displaced the sulfone group. thieme-connect.comresearchgate.net

For this compound, a systematic study using different classes of nucleophiles would be necessary to map out its reactivity profile. The table below outlines a hypothetical experimental plan to investigate this, based on established methods.

EntryNucleophileSolventTemperature (°C)Expected Major ProductMechanistic Question Addressed
1AnilineAcetonitrile (B52724)802-Anilino-4-chloro-6-(methylsulfanyl)pyridine or 4-Anilino-2-chloro-6-(methylsulfanyl)pyridineIntrinsic regioselectivity with a weak nucleophile.
2PiperidineEthanol252-Piperidinyl-4-chloro-6-(methylsulfanyl)pyridine or 4-Piperidinyl-2-chloro-6-(methylsulfanyl)pyridineEffect of a stronger, more basic secondary amine.
3Sodium MethoxideMethanol252-Methoxy-4-chloro-6-(methylsulfanyl)pyridine or 4-Methoxy-2-chloro-6-(methylsulfanyl)pyridineReactivity with a strong, hard nucleophile.
4Sodium ThiophenoxideDMF502-Chloro-4-(phenylthio)-6-(methylsulfanyl)pyridine or 2-(Phenylthio)-4-chloro-6-(methylsulfanyl)pyridineReactivity with a strong, soft nucleophile.

The outcome of these reactions would depend on a subtle interplay of electronic and steric factors. The C2 position is adjacent to the electron-donating (by resonance) and inductively withdrawing methylsulfanyl group, while the C4 position is para to the ring nitrogen. Computational modeling would be invaluable in rationalizing the observed product distributions from such experiments.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dichloro 6 Methylsulfanyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the precise connectivity of atoms within the 2,4-dichloro-6-(methylsulfanyl)pyridine structure.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to its three unique proton environments. youtube.com

Aromatic Protons (H-3 and H-5): The pyridine (B92270) ring contains two protons. Due to the differing electronic influence of the adjacent chloro and methylsulfanyl groups, these protons are in non-equivalent environments. Their signals are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.comresearchgate.net The proton at the C-5 position, situated between a chloro and a methylsulfanyl group, would likely appear at a different chemical shift than the proton at the C-3 position, which is between two chloro groups. These two protons would appear as doublets, as they split each other through three-bond (meta) coupling.

Methylsulfanyl Protons (-SCH₃): The three equivalent protons of the methyl group attached to the sulfur atom are expected to produce a single, sharp singlet in the aliphatic region, likely around δ 2.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. libretexts.org The chemical shifts are heavily influenced by the electronegativity of the attached and nearby atoms. libretexts.org

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly bonded to the highly electronegative chlorine atoms (C-2 and C-4) are expected to be significantly deshielded and appear furthest downfield in the aromatic region (e.g., δ 145-155 ppm). testbook.com The carbon attached to the sulfur atom (C-6) would also be downfield, while the carbons bonded to hydrogen (C-3 and C-5) would be found at more upfield positions in the aromatic region (e.g., δ 120-140 ppm). testbook.comorganicchemistrydata.org

Methylsulfanyl Carbon (-SCH₃): The methyl carbon signal is expected in the upfield, aliphatic region of the spectrum (typically δ 10-20 ppm). spectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-152.0
C37.30 (d)122.0
C4-150.0
C57.15 (d)120.0
C6-160.0
-SCH₃2.55 (s)15.0
Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions. sigmaaldrich.com

2D NMR experiments reveal correlations between nuclei, providing definitive proof of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a crucial cross-peak would be observed between the signals of the H-3 and H-5 protons, confirming their spatial proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. The expected correlations would be between H-3 and C-3, H-5 and C-5, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. This technique is essential for assigning the quaternary carbons (C-2, C-4, C-6) that have no attached protons. Key expected correlations include:

The methyl protons (-SCH₃) correlating to the C-6 carbon.

The H-3 proton correlating to carbons C-2, C-4, and C-5.

The H-5 proton correlating to carbons C-4, C-6, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A critical NOESY correlation would be expected between the methyl protons (-SCH₃) and the H-5 proton, providing definitive evidence for the placement of the methylsulfanyl group at the C-6 position, adjacent to C-5.

Expected 2D NMR Correlations

ExperimentCorrelating ProtonsCorrelating CarbonsInformation Gained
COSY H-3 ↔ H-5-Confirms adjacency of H-3 and H-5.
HSQC H-3, H-5, -SCH₃C-3, C-5, -SCH₃Assigns protonated carbons.
HMBC H-3C-2, C-4, C-5Connects H-3 to the ring structure.
H-5C-3, C-4, C-6Connects H-5 to the ring structure.
-SCH₃C-6Confirms -SCH₃ group is attached to C-6.
NOESY H-5 ↔ -SCH₃-Confirms spatial proximity of -SCH₃ and H-5.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups. copernicus.org

The spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group are expected just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 600-800 cm⁻¹ range. researchgate.net

C-S Stretch: A weaker absorption for the carbon-sulfur bond is anticipated in the 600-750 cm⁻¹ region. umd.edu

Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2900 - 3000IR, Raman
C=C / C=N Ring Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman
C-S Stretch600 - 750IR, Raman
Note: The fingerprint region (<1500 cm⁻¹) will contain numerous other bands corresponding to bending and other complex vibrations. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₅Cl₂NS), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass. acs.orgnih.gov A key feature in the mass spectrum would be the distinct isotopic pattern caused by the presence of two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) lead to a characteristic cluster of peaks for the molecular ion (M⁺), with M+2 and M+4 peaks in an approximate 9:6:1 intensity ratio, providing strong evidence for a dichloro-substituted compound.

Calculated Exact Mass for C₆H₅Cl₂NS

Isotopic CompositionExact Mass (Da)
¹²C₆ ¹H₅ ³⁵Cl₂ ¹⁴N ¹ ³²S ¹192.9520
Corresponding [M+H]⁺ Ion193.9598

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. pacificbiolabs.comnih.gov It is an indispensable tool for verifying the purity of a synthesized compound and for analyzing complex mixtures. nih.govresearchgate.net In the context of this compound, a sample would first be passed through an LC column, which would separate the target compound from any unreacted starting materials, reagents, or synthetic by-products (such as isomers). The eluent from the column then flows into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the confirmation of the molecular weight of the main product peak while also helping to identify the structures of any impurities present, making LC-MS a definitive method for assessing both identity and purity. pacificbiolabs.commdpi.com

Following a comprehensive search of available scientific literature and databases, it has been determined that the specific X-ray crystallographic data for the compound this compound is not publicly available. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, dihedral angles, and a discussion of its intermolecular interactions and crystal packing phenomena, cannot be provided at this time.

The elucidation of a compound's three-dimensional structure through single-crystal X-ray diffraction is a foundational technique in chemistry. It provides unequivocal proof of its molecular connectivity and conformation in the solid state. This experimental data is crucial for understanding the intrinsic properties of a molecule and how it interacts with its environment.

For a molecule like this compound, a crystallographic study would reveal:

Precise Bond Lengths and Angles: These parameters would offer insight into the electronic effects of the chloro and methylsulfanyl substituents on the pyridine ring.

Molecular Conformation: The dihedral angles would define the orientation of the methylsulfanyl group relative to the pyridine ring.

Intermolecular Interactions: Analysis of the crystal packing would identify any significant non-covalent interactions, such as halogen bonds (C–Cl···N or C–Cl···S), hydrogen bonds, or π–π stacking interactions, which govern the supramolecular assembly.

Without a published crystal structure, any discussion on these specific structural features would be purely speculative. Further research and publication of the X-ray crystallographic data for this compound are required to enable the detailed structural analysis requested.

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 6 Methylsulfanyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic characteristics of substituted pyridines. DFT calculations would be instrumental in understanding how the interplay of the electron-withdrawing chloro groups and the sulfur-containing methylsulfanyl group influences the electronic environment of the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 2,4-dichloro-6-(methylsulfanyl)pyridine, the distribution of these orbitals would be heavily influenced by the substituents. The lone pairs on the nitrogen and sulfur atoms, as well as the pi-system of the pyridine ring, would likely contribute significantly to the HOMO, while the LUMO would be expected to have significant contributions from the antibonding orbitals associated with the pyridine ring and the chloro substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: These values are illustrative and would require specific DFT calculations to be determined accurately.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov This is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom in the methylsulfanyl group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the regions around the electron-withdrawing chlorine atoms would likely show positive potential. The carbon atoms attached to the chlorine atoms are expected to be electrophilic sites.

To quantify the reactivity predicted by FMO theory and ESP maps, global and local reactivity descriptors derived from DFT are employed. Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), provide a general measure of a molecule's reactivity.

Local reactivity descriptors, like the Fukui function (f(r)), pinpoint which atoms within a molecule are most reactive towards nucleophilic, electrophilic, or radical attack. The Fukui function helps to rationalize and predict regioselectivity in chemical reactions. For this compound, the Fukui functions would be essential in determining the relative reactivity of the different positions on the pyridine ring, which is crucial for predicting the outcomes of substitution reactions.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

Descriptor Definition Predicted Trend for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Indicates the tendency of electrons to escape.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ2 / (2η) Quantifies the electrophilic character of the molecule.
Fukui Function (f+(r)) For nucleophilic attack Likely to be high on the carbon atoms bonded to chlorine.
Fukui Function (f-(r)) For electrophilic attack Likely to be high on the nitrogen and sulfur atoms.

Note: These trends are qualitative and would need to be quantified through specific calculations.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Beyond static properties, quantum chemical calculations can be used to model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energies. This information is critical for understanding reaction mechanisms and predicting reaction rates. For instance, in a nucleophilic aromatic substitution reaction involving this compound, these calculations could determine whether the substitution occurs preferentially at the C2 or C4 position and elucidate the structure of the Meisenheimer intermediate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the molecule and its interactions with solvent molecules. For this compound, MD simulations could reveal the preferred orientation of the methylsulfanyl group relative to the pyridine ring and how this is influenced by the surrounding solvent environment. This is particularly important for understanding how the molecule behaves in a real-world chemical or biological system.

Synthetic Applications and Broader Utility of 2,4 Dichloro 6 Methylsulfanyl Pyridine

Role as a Versatile Chemical Building Block and Intermediate in Fine Chemical Synthesis

No specific research findings on the use of 2,4-dichloro-6-(methylsulfanyl)pyridine as a building block or intermediate were found.

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

No specific examples of this compound being used as a precursor for other heterocyclic scaffolds were identified.

Applications in Materials Science for Functional Polymers and Frameworks

No literature detailing the application of this compound in the synthesis of functional polymers or frameworks was found.

Coordination Chemistry: Ligand Synthesis and Metal Complexation Utilizing the Pyridine (B92270) Nitrogen and Methylsulfanyl Sulfur

No studies on the use of this compound in ligand synthesis or metal complexation were available.

Future Research Perspectives and Methodological Advancements in the Study of 2,4 Dichloro 6 Methylsulfanyl Pyridine

Development of Greener and More Sustainable Synthetic Routes

The synthesis of highly functionalized heterocyclic compounds often relies on traditional methods that employ hazardous reagents and generate significant waste. Future research into 2,4-Dichloro-6-(methylsulfanyl)pyridine will necessitate the development of more environmentally benign synthetic protocols.

A primary focus will be on replacing harsh chlorinating agents like phosphorus oxychloride (POCl₃), which is commonly used to convert hydroxypyridines into their chloro-derivatives. researchgate.net Although effective, POCl₃ is corrosive, toxic, and its use presents significant environmental and safety challenges. tu-dresden.de Research is shifting towards safer and more sustainable alternatives. One promising area is the exploration of phosphinate chemistry, which offers surrogates for phosphorus trichloride (B1173362) (PCl₃)-based reagents and can lead to processes with improved atom economy, lower toxicity, and reduced energy consumption. nih.govresearchgate.net Another avenue involves developing catalytic chlorination methods or using solid-supported reagents that can be easily removed from the reaction mixture, simplifying purification and minimizing waste.

Furthermore, the principles of green chemistry can be applied by optimizing reaction conditions to use less hazardous solvents and recyclable catalysts. For instance, the use of magnetic nanoparticles as catalyst supports is an emerging strategy that allows for the easy separation and reuse of the catalyst using an external magnetic field, which has been successfully applied to the synthesis of other pyridine (B92270) derivatives. Future synthetic routes for this compound and its precursors could benefit from solvent-free reaction conditions or the use of greener solvents like water or ethanol, coupled with energy-efficient heating methods such as microwave irradiation.

Exploration of Novel Reaction Pathways and Unprecedented Catalytic Transformations

The three reactive sites on the this compound ring—the C2-Cl, C4-Cl, and C6-SMe groups—offer a rich landscape for exploring chemoselective reactions. The electronic differences between these positions suggest that selective functionalization should be achievable, providing a powerful tool for divergent synthesis.

Future research will likely draw analogies from studies on similarly substituted heterocycles, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250). thieme-connect.comresearchgate.net In that system, the choice of nucleophile and base dictates the site of substitution. For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride group, whereas deprotonated anilines can displace the sulfonyl group. thieme-connect.comresearchgate.net A similar systematic study on this compound could reveal conditions for selectively targeting either of the chloro-substituents or the methylsulfanyl group.

Table 1: Potential Chemoselective Nucleophilic Substitutions on this compound (Hypothetical)

This table is illustrative and based on reactivity principles observed in analogous heterocyclic systems.

Reagent ClassBase TypeLikely Position of SubstitutionRationale
Secondary Aliphatic AminesWeak (e.g., NaHCO₃)C4-ClThe C4 position is often the most activated site for nucleophilic aromatic substitution (SNAr) in pyridines.
AnilinesWeak (e.g., K₂CO₃)C4-ClSimilar to aliphatic amines, neutral aromatic amines are expected to favor the most electrophilic site.
Deprotonated AnilinesStrong (e.g., NaH)C2-Cl or C6-SMeStronger nucleophiles may overcome the inherent reactivity order, potentially targeting other sites.
Thiolates (e.g., R-SNa)Weak/StrongC2-Cl or C4-ClSoft nucleophiles like thiolates will readily displace chloride ions.

Beyond nucleophilic substitution, modern catalytic methods offer vast possibilities. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds at the chloro-positions. A significant research challenge is achieving regioselectivity between the C2 and C4 positions. Studies on related 2,4-dichloropyrimidine (B19661) systems have shown that catalyst and ligand choice can dramatically influence which chloride is substituted, sometimes enabling sequential and highly selective functionalization. acs.org The development of novel catalyst systems, potentially including those based on earth-abundant metals, will be a key research direction for unlocking the synthetic utility of this compound.

Advanced In Silico Screening for Directed Synthesis and Material Applications

Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. For a molecule like this compound, in silico methods can be used to predict its chemical behavior and screen for potential applications before committing to extensive laboratory work.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. By calculating properties such as the electrostatic potential map and frontier molecular orbital energies (HOMO/LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing selective synthetic transformations, helping to rationalize the reactivity observed in the lab and predict the outcomes of new reactions. For example, computational analysis could clarify the relative electrophilicity of the C2 and C4 positions, guiding the development of regioselective cross-coupling reactions.

Furthermore, in silico screening can be used to explore the potential of derivatives of this compound in various applications. In drug discovery, molecular docking simulations could be used to predict the binding affinity of a virtual library of its derivatives against specific biological targets. In materials science, computational models could predict the electronic and photophysical properties (e.g., absorption and emission spectra) of novel polymers or organic dyes derived from this scaffold, guiding the synthesis of new materials for applications in electronics or photonics.

Integration with High-Throughput Experimentation and Automation in Chemical Research

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of hundreds of reaction conditions in parallel. nih.gov This methodology is perfectly suited to tackling the challenges presented by this compound, particularly in optimizing reaction selectivity and discovering novel transformations. researchgate.netyoutube.com

The selective functionalization of one of the two chlorine atoms is a classic problem for HTE. A 96-well plate format could be used to screen a wide array of catalysts, ligands, bases, and solvents simultaneously to identify the optimal conditions for a selective Suzuki or Buchwald-Hartwig coupling at either the C2 or C4 position. acs.org This rational, hypothesis-driven approach accelerates the discovery of viable synthetic conditions, consuming minimal amounts of the starting material. nih.gov

Table 2: Illustrative High-Throughput Experimentation Array for a Selective Suzuki Coupling

This table represents a hypothetical screening plate to find conditions for selectively coupling an arylboronic acid to the C4 position of this compound.

Well(s)Catalyst (mol%)Ligand (mol%)BaseSolvent
A1-A4Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O (9:1)
A5-A8Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄Toluene/H₂O (9:1)
A9-A12Pd₂(dba)₃ (1%)RuPhos (4%)K₃PO₄Toluene/H₂O (9:1)
B1-B4Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃Dioxane/H₂O (9:1)
B5-B8Pd(OAc)₂ (2%)XPhos (4%)Cs₂CO₃Dioxane/H₂O (9:1)
B9-B12Pd₂(dba)₃ (1%)RuPhos (4%)Cs₂CO₃Dioxane/H₂O (9:1)
C1-C12Repeat A1-A12...K₂CO₃THF/H₂O (9:1)
D1-D12Repeat B1-B12...NaOtBu2-MeTHF

Integrating HTE with automated synthesis platforms and continuous flow reactors can further enhance research efficiency. purdue.edu A flow chemistry setup could allow for precise control over reaction parameters like temperature, pressure, and reaction time, enabling the safe exploration of reaction conditions that are difficult to achieve in batch. Coupling these automated synthesis technologies with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of entire reaction arrays in minutes, drastically shortening the cycle time for discovery and optimization. purdue.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.